Compound Description: This compound serves as a precursor in the synthesis of open-chain crown ethers, which are important in natural and medical science due to their ability to form stable complexes with trivalent lanthanide ions (e.g., Eu, Tb). [, ]
Relevance: While this compound shares the core benzamide structure with N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, it differs significantly in its substituents. The key differences lie in the replacement of the 1-cyanocyclobutyl amide group with a benzyl amide and the presence of a (diisopropylcarbamoyl)methoxy group at the 2-position instead of a difluoromethoxy group. These substitutions alter its properties and intended applications. [, ]
N-Methoxy-N-methylaminocarbonyl-1,4-benzoquinone
Compound Description: This compound represents the first example of a quinone containing an N-methoxy-N-methylamino group. []
Relevance: While structurally distinct from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, this compound highlights the exploration of diverse substituents on aromatic rings for novel chemical synthesis and potential biological activity. []
Compound Description: PPA5 displays potent anti-cancer activity, particularly against human lung cancer cells, by inhibiting cell viability and inducing G2/M phase cell cycle arrest. []
Relevance: Although chemically distinct from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, PPA5 demonstrates the biological relevance of exploring diverse chemical structures, particularly containing aryl and heterocyclic moieties, for developing novel therapeutics. []
Compound Description: Similar to PPA5, both PPA13 and PPA14 exhibit anti-cancer activity by inhibiting cell viability and affecting cell cycle progression in human lung cancer cells. []
Relevance: While not directly comparable to N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide structurally, these compounds underscore the exploration of substituted benzamide and benzenesulfonamide derivatives as potential anticancer agents. []
Compound Description: Identified as a pan-cyclin-dependent kinase (CDK) inhibitor, PPA15 exhibits significant anti-cancer activity by increasing sub-G1 cell population, modulating CDK activity, and suppressing tumor growth. []
Relevance: Though structurally different from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, PPA15 showcases the exploration of substituted benzenesulfonamide frameworks for developing potent anti-cancer agents. []
Compound Description: PPA17 demonstrates anti-cancer effects by inhibiting cell viability and impacting cell cycle progression in human lung cancer cells. []
Compound Description: This radiolabeled compound serves as a positron emission tomography (PET) imaging agent for visualizing metabotropic glutamate receptor type 1 (mGluR1) in rodent brains. [, , ]
Relevance: While this compound differs significantly from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide in its overall structure, it highlights the importance of incorporating radiolabels into similar molecular frameworks for developing imaging agents. [, , ]
Compound Description: These radiolabeled compounds were designed as potential PET ligands for imaging mGluR1 in the brain. []
Relevance: These compounds, although structurally distinct from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, emphasize the exploration of diverse substituents and radiolabeling strategies for targeting specific biological receptors like mGluR1. []
Compound Description: These compounds are crucial building blocks in the construction of foldamers, which are artificial molecules designed to adopt specific conformations. []
Relevance: Although structurally distinct from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, these compounds underscore the significance of amide bonds and their conformational preferences in designing molecules with specific three-dimensional structures. []
YM-44778 (31)
Compound Description: This compound exhibits potent dual antagonistic activity against both neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors, making it a potential therapeutic candidate for related conditions. []
Relevance: Despite being structurally different from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, YM-44778 exemplifies the development of structurally diverse compounds for targeting specific biological receptors, in this case, NK1 and NK2 receptors. []
Compound Description: These heterocyclic compounds are synthesized through a one-pot procedure and are structurally related to naturally occurring isoniazid-NAD(P) adducts. [, ]
Relevance: Though structurally dissimilar to N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, these compounds highlight the importance of developing efficient synthetic methods for generating diverse heterocyclic scaffolds with potential biological relevance. [, ]
Compound Description: This carbon-11 labeled benzamide analog exhibits high affinity and selectivity for sigma2 receptors. It is explored as a potential PET radiotracer for imaging breast cancer due to its favorable tumor uptake and tumor/background ratio. []
Relevance: While structurally distinct from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, [(11)C]2 demonstrates the development of radiolabeled benzamide derivatives for targeted imaging of specific receptors, in this case, sigma2 receptors in breast cancer. []
2,4,8-Trisubstituted 1,7-Naphthyridines
Compound Description: These compounds are synthesized through a convenient method involving the reaction of (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines with excess organolithiums. []
Relevance: Despite their structural differences compared to N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, the synthesis of these naphthyridines highlights the exploration of diverse heterocyclic systems for their potential biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.